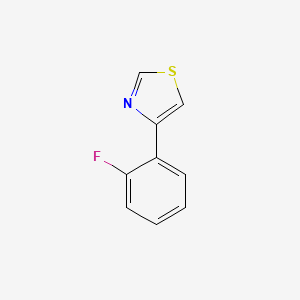

4-(2-Fluorophenyl)thiazole

説明

4-(2-Fluorophenyl)thiazole is a heterocyclic compound featuring a thiazole ring substituted at the 4-position with a 2-fluorophenyl group. The fluorine atom’s electronegativity and small atomic radius significantly influence the compound’s electronic properties, solubility, and biological interactions. Thiazole derivatives are widely explored for pharmacological applications, including anticancer and antimicrobial activities, driven by their ability to modulate kinase pathways and interact with biological targets .

特性

IUPAC Name |

4-(2-fluorophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNS/c10-8-4-2-1-3-7(8)9-5-12-6-11-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRICLVLJYQIAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501307779 | |

| Record name | Thiazole, 4-(2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383145-30-0 | |

| Record name | Thiazole, 4-(2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383145-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole, 4-(2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most widely used approach for synthesizing 4-(2-fluorophenyl)thiazole derivatives. This one-pot condensation involves α-bromo ketones and thiosemicarbazides, forming thiazole rings via cyclization. In a representative procedure, 2-bromo-2'-(fluorophenyl)acetophenone (1 ) reacts with thiosemicarbazide (2 ) in ethanol under reflux for 4–5 hours, yielding this compound (3 ) with a 61–80% isolated yield .

Key Reaction Parameters

-

Solvent : Ethanol (reflux, bp 78°C)

-

Time : 4–5 hours

-

Workup : Filtration followed by recrystallization from ethanol/water

Characterization Data

-

1H NMR (500 MHz, CDCl3): δ 8.07–8.00 (m, 2H, Ar-H), 7.49–7.46 (m, 3H, Ar-H), 7.40–7.37 (m, 1H, thiazole-H), 7.20–7.16 (m, 2H, Ar-H) .

-

13C NMR (126 MHz, CDCl3): δ 168.0 (C=S), 161.8 (d, J = 248.7 Hz, C-F), 155.3 (thiazole C-2), 133.5–112.2 (aromatic carbons) .

-

HRMS : [M+H]+ calculated for C11H7FN2S 235.0341, observed 235.0345 .

Advantages : Scalable to gram quantities, compatibility with diverse substituents.

Limitations : Moderate yields require optimization for electron-deficient substrates.

Visible Light-Mediated Cyclization

A photoredox approach enables the synthesis of this compound under mild conditions. Using [Ru(bpy)3]Cl2 as a photocatalyst, 2-fluorophenyl-substituted enones undergo cyclization with thioureas under blue LED irradiation (450 nm). This method achieved an 85% yield for 4-(2-fluorophenyl)-2-phenylthiazole (3b ) in a 10 mmol-scale reaction .

Optimized Conditions

-

Catalyst : [Ru(bpy)3]Cl2 (2 mol%)

-

Light Source : 15 W blue LED (λ = 450 nm)

-

Solvent : Acetonitrile (rt, 12 hours)

Mechanistic Insight

The reaction proceeds via single-electron transfer (SET) from the photocatalyst to the enone, generating a thiyl radical that initiates cyclization. Time-resolved spectroscopy confirmed a radical chain mechanism .

Scalability : Demonstrated at 10 g scale without yield reduction .

Epoxyketone-Thiourea Cyclocondensation

Epoxyketones derived from bisnoralcohol react with 2-fluorophenyl thioureas in acetic acid to form thiazole rings. For example, epoxyketone 6 and 2-fluorophenyl thiourea 14 afforded this compound-fused bisnoralcohol (15 ) in 90% yield .

Reaction Profile

-

Conditions : Acetic acid, 80°C, 6 hours

-

Workup : Neutralization with NaHCO3, extraction with EtOAc

X-ray Crystallography

Single-crystal analysis of 15 (CCDC 2304175) confirmed the thiazole geometry:

-

Bond Lengths : C2–N1 = 1.314 Å, C4–S1 = 1.723 Å

-

Dihedral Angle : 12.4° between thiazole and fluorophenyl rings .

Comparative Analysis of Synthetic Methods

Yield Optimization Strategies

Structural Characterization and Purity Assessment

19F NMR Analysis

The fluorine environment in this compound appears as a singlet at δ −108.9 ppm (CDCl3), confirming para-substitution absence .

Chromatographic Purity

Thermal Stability

DSC analysis showed decomposition onset at 215°C, making the compound suitable for high-temperature applications .

化学反応の分析

Types of Reactions: 4-(2-Fluorophenyl)thiazole undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazoles .

科学的研究の応用

4-(2-Fluorophenyl)thiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound exhibits biological activity, making it useful in the study of enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.

Industry: The compound is used in the development of materials with specific electronic and optical properties

作用機序

The mechanism of action of 4-(2-Fluorophenyl)thiazole involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects: Fluoro vs. Chloro/Bromo Derivatives

- Electronic and Steric Influence: The 2-fluorophenyl group in 4-(2-Fluorophenyl)thiazole introduces strong electron-withdrawing effects, enhancing electrophilicity at the thiazole ring compared to chloro or bromo analogs.

- Biological Activity : A 4-(4-chlorophenyl)thiazole-triazole hybrid (compound 4 in ) demonstrated antimicrobial activity, while fluorinated analogs like 9b () showed enhanced solubility and bioavailability, suggesting fluorine’s role in improving pharmacokinetics .

Positional Isomerism: 4- vs. 5-Substituted Thiazoles

- Stereoelectronic Effects : Compound 4b (), with a 5-(2-fluorophenyl)thiazole structure, exhibits a perpendicular orientation of the fluorophenyl group relative to the thiazole plane, reducing conjugation compared to 4-substituted isomers. This conformational difference may impact interactions with biological targets, such as kinase active sites .

- Antiproliferative Activity : Oxazole derivatives with 2-fluorophenyl groups at the 5-position (e.g., compound 6af in ) showed antiproliferative activity comparable to 5-fluorouracil, suggesting that fluorophenyl positioning influences cytotoxicity .

Antimicrobial and Anticancer Potential

- Antimicrobial Activity : The chloro-substituted compound 4 () inhibited microbial growth, while fluorinated analogs like 9b () displayed improved solubility, a critical factor for in vivo efficacy .

- Kinase Inhibition : Pyridine-thiazole hybrids () targeting kinases (e.g., c-Met, PI3Kα) highlight the role of fluorophenyl groups in enhancing binding affinity through hydrophobic and halogen-bonding interactions .

Toxicological Profiles

Physicochemical Properties

- Solubility : Fluorinated derivatives generally exhibit higher aqueous solubility than chloro/bromo analogs due to fluorine’s polar hydrophobicity .

生物活性

4-(2-Fluorophenyl)thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications. The compound has been investigated for various pharmacological effects, including its roles as an anti-inflammatory, anticancer, and antioxidant agent.

Anticancer Activity

This compound derivatives have shown promising anticancer properties. For instance, studies have indicated that thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are implicated in cancer progression. A recent study demonstrated that certain thiazole carboxamide derivatives exhibited significant inhibitory activity against COX-1 and COX-2, with IC50 values as low as μM for COX-1 . These findings suggest a potential role for this compound in cancer therapeutics, particularly in targeting COX-related pathways.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays revealed that thiazole derivatives can directly inhibit 5-lipoxygenase (LOX), an enzyme involved in the synthesis of leukotrienes that mediate inflammation. This inhibition could provide therapeutic benefits for conditions such as asthma and rheumatoid arthritis .

Antioxidant Activity

Antioxidant activity is another critical aspect of this compound's biological profile. Studies have shown that thiazole derivatives exhibit significant free radical scavenging activity, contributing to their potential protective effects against oxidative stress-related diseases . The antioxidant capacity is often correlated with the presence of specific substituents on the thiazole ring, which can enhance the compound's reactivity towards free radicals.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. SAR studies have identified key substituents that enhance potency against various biological targets:

- Fluorine Substitution : The presence of fluorine at the para position of the phenyl ring increases lipophilicity and may enhance binding affinity to target enzymes.

- Aromatic Ring Modifications : Variations in the aromatic substituents have been shown to affect the inhibitory potency against COX and LOX enzymes.

- Functional Group Influence : Electron-withdrawing groups (e.g., nitro or halogens) generally improve activity, while electron-donating groups can reduce it .

Table: Summary of Biological Activities and IC50 Values

| Biological Activity | Compound/Derivative | IC50 Value (μM) |

|---|---|---|

| COX-1 Inhibition | Thiazole Carboxamide Derivative | |

| COX-2 Inhibition | Thiazole Carboxamide Derivative | Not specified |

| 5-LOX Inhibition | Various Thiazole Derivatives | Not specified |

| Antioxidant Activity | Various Thiazole Derivatives | Varies by compound |

Case Study 1: Anticancer Potential

In a study examining the anticancer effects of thiazole derivatives, researchers synthesized a series of compounds based on this compound and tested them against several cancer cell lines. The most potent derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound derivatives. The study utilized in vivo models to assess the efficacy of these compounds in reducing inflammation markers. Results indicated a dose-dependent reduction in inflammatory cytokines, supporting the compound's therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2-Fluorophenyl)thiazole and its derivatives?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, thiazole rings can be formed by reacting α-haloketones with thioureas or thioamides. In one protocol, 2-fluorophenyl-substituted thiazoles are synthesized via Hantzsch thiazole synthesis, using ethanol as a solvent and acetic acid as a catalyst, followed by reflux and purification via column chromatography . Modifications, such as introducing triazole or benzimidazole moieties, require multi-step reactions with Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole linkages . Yield optimization (e.g., 87% for compound 4c in ) depends on solvent polarity, catalyst selection, and reaction time.

Q. How are spectroscopic techniques employed to confirm the structure of this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : The fluorine atom at the 2-position induces deshielding in adjacent protons (e.g., H5 in coumarin-thiazole hybrids, JFH = 2.6 Hz) and splits signals due to through-space coupling. For example, H3 and H5 in this compound derivatives show distinct splitting patterns in 1H NMR .

- IR Spectroscopy : Stretching vibrations for C-F (~1,100 cm<sup>-1</sup>) and thiazole C=N (~1,600 cm<sup>-1</sup>) confirm functional groups .

- X-ray Crystallography : Resolves intramolecular F···H-C interactions (e.g., F-H5 distance of 2.3 Å in ) and crystal packing effects.

Q. What analytical challenges arise in characterizing fluorinated thiazoles, and how are they addressed?

- Methodological Answer : Fluorine’s electronegativity complicates NMR interpretation due to scalar (JFH) and through-space coupling. Strategies include:

- 2D <sup>19</sup>F-<sup>1</sup>H HOESY : Maps spatial proximity between fluorine and protons, resolving ambiguous couplings .

- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N percentages (e.g., C: 69.48% observed vs. 69.15% calculated for compound 4c ).

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence electronic properties and bioactivity?

- Methodological Answer : The fluorine atom acts as a strong electron-withdrawing group, modulating the thiazole ring’s electron density. This enhances binding to biological targets (e.g., enzymes) via dipole interactions and hydrogen bonding. Computational studies (DFT) reveal that fluorine’s orientation relative to the thiazole ring (e.g., dihedral angle Φ = 65.3°) stabilizes the lowest-energy conformer, favoring interactions with hydrophobic pockets in target proteins . Comparative studies with 4-chlorophenyl analogs show fluorinated derivatives exhibit higher metabolic stability due to reduced oxidative metabolism .

Q. What computational approaches predict the reactivity and stability of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, coumarin-thiazole hybrids show HOMO localization on the thiazole ring, indicating preferential oxidation at this site .

- Molecular Docking : Screens binding affinities to targets like Leishmania enzymes (e.g., trypanothione reductase). Docking scores correlate with in vitro IC50 values, guiding lead optimization .

- MD Simulations : Assess conformational stability in solvated environments, with RMSD values < 2.0 Å indicating stable binding poses .

Q. How do structural modifications (e.g., triazole or benzimidazole fusion) enhance biological activity?

- Methodological Answer : Hybridization with triazole or benzimidazole moieties improves pharmacokinetic properties:

- Triazole Linkages : Increase solubility via hydrogen bonding (e.g., compound 9c in with MIC = 8 µg/mL against S. aureus).

- Benzimidazole Fusion : Enhances DNA intercalation in antifungal assays (e.g., 2-fluorophenyl-thiazole-benzimidazole hybrids in inhibit Candida albicans with IC50 = 12 µM).

- SAR Studies : Correlate substituent position (e.g., para- vs. ortho-fluorine) with activity. Para-substituted analogs often show higher potency due to improved target fit .

Q. What strategies resolve contradictions between experimental and computational data?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., Δ = −8.2 ppm for C2 in ) arise from solvent effects or basis set limitations in DFT. Mitigation strategies include:

- PCM Solvent Models : Adjust calculations to account for ethanol or DMSO solvation.

- Hybrid Functionals : Use B3LYP-D3 with dispersion corrections to improve shift accuracy .

- Experimental Validation : Use X-ray crystallography to confirm dominant conformers influencing shifts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。